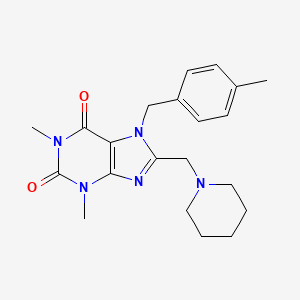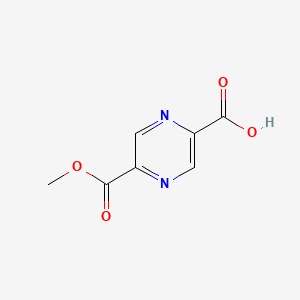![molecular formula C18H21N5O4 B3013839 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide CAS No. 899945-18-7](/img/structure/B3013839.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones. This class of compounds has been extensively studied due to their potential biological activities, including their role as ligands for proteins like the translocator protein 18 kDa (TSPO) and their inhibitory effects on various kinases and cancer cell lines.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidin-4-ones involves several steps, starting from simple precursors such as amino-pyrazoles or carboxylic acids. For instance, the synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one, a related compound, was achieved by hydrolysis, acetylation, and subsequent reactions with various reagents to afford a series of pyrazolo[3,4-d]pyrimidin-4-ones . Similarly, the synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their analogues was optimized using microwave-accelerated condensation and Dimroth rearrangement .
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one core, which can be further modified with various substituents. The crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined, revealing a tetragonal system with specific geometric bond lengths and angles . Density functional theory (DFT) calculations are often used to compare with X-ray diffraction values and to analyze the molecular electrostatic potential (MEP) surface map .
Chemical Reactions Analysis
The pyrazolo[3,4-d]pyrimidin-4-ones undergo various chemical reactions, including condensation with aromatic aldehydes, cycloaddition reactions to form isoxazolines and isoxazoles, and reactions with arylnitrile oxides . These reactions are crucial for the diversification of the core structure and the introduction of pharmacophores that may enhance biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's reactivity, solubility, and overall stability. The compounds' lipophilicity, which is important for crossing biological membranes, can be modulated by the substitution pattern on the pyrimidin-4-one core .
Relevant Case Studies
Several of the synthesized pyrazolo[3,4-d]pyrimidin-4-ones have been evaluated for their biological activities. For instance, some derivatives have shown subnanomolar affinity for TSPO and potential as in vivo PET-radiotracers for neuroinflammation . Others have demonstrated significant antitumor activity against various cancer cell lines, such as MCF-7 human breast adenocarcinoma cells, with one derivative showing potent inhibitory activity with an IC50 of 11 µM . Additionally, some compounds have been identified as promising inhibitors of Ser/Thr kinases, which are important targets in cancer therapy . The antiproliferative activity of these compounds has also been confirmed through molecular docking studies, suggesting their potential as anticancer agents .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Synthesis of Heterocyclic Compounds : A study by (Deohate & Palaspagar, 2020) describes the synthesis of pyrimidine linked pyrazole heterocyclics, including the evaluation of their insecticidal and antibacterial potential. This demonstrates the compound's relevance in creating new structures with potential biological activities.
- Antitumor Activity : (Maftei et al., 2016) discuss the structural characterization and potential medical application of novel oxadiazole and trifluoromethylpyridine derivatives, including modifications to enhance lipophilicity for improved transport through cell wall barriers, with in vitro anti-cancer activity assessment.
- In Vitro Cell Growth Inhibition : Taylor and Patel (1992) in their study, found that certain pyrazolo[3,4-d]pyrimidine analogues exhibited in vitro cell growth inhibitory activity (Taylor & Patel, 1992).
Chemical Synthesis and Characterization
- Iodine Catalyzed Oxidative Synthesis : Mohammed, Vishwakarma, and Bharate (2015) showcased the iodine-catalyzed oxidative synthesis of quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones, highlighting the compound's utility in chemical synthesis (Mohammed, Vishwakarma, & Bharate, 2015).
- Adenosine Receptor Affinity : Harden, Quinn, and Scammells (1991) explored the synthesis of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, examining their affinity for A1 adenosine receptors (Harden, Quinn, & Scammells, 1991).
Medicinal Chemistry Applications
- Anticancer Agents : Synthesis and evaluation of certain pyrazolo[3,4-d]pyrimidin-4-one derivatives, as presented by Abdellatif et al. (2014), demonstrated significant anticancer activity, particularly against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).
- Anti-inflammatory and Analgesic Activities : El-Sawy et al. (2014) synthesized novel derivatives incorporating the pyrimidine ring, showing significant anti-inflammatory, analgesic, and anticonvulsant activities (El-Sawy et al., 2014).
Pharmaceutical Research
- Kinesin Spindle Protein Inhibitor : Theoclitou et al. (2011) identified a compound from a series of novel kinesin spindle protein (KSP) inhibitors as exhibiting both excellent biochemical potency and suitable pharmaceutical properties for clinical development in the treatment of cancer (Theoclitou et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-18(2,3)23-15-12(9-20-23)17(25)22(10-19-15)21-16(24)11-6-7-13(26-4)14(8-11)27-5/h6-10H,1-5H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHOSFFFVFBHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-cyanocyclopentyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3013761.png)


![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde](/img/structure/B3013765.png)
![1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B3013766.png)
![2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B3013771.png)

![(2R)-3-(1H-Indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid](/img/structure/B3013774.png)
![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)
![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3013777.png)

